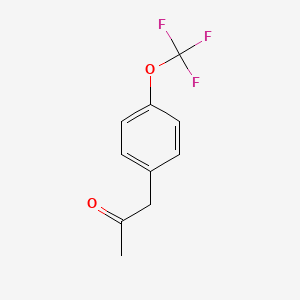

1-(4-(Trifluoromethoxy)phenyl)propan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(trifluoromethoxy)phenyl]propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-7(14)6-8-2-4-9(5-3-8)15-10(11,12)13/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSGIYHTBZBJHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-(Trifluoromethoxy)phenyl)propan-2-one

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-(4-(trifluoromethoxy)phenyl)propan-2-one, a key intermediate in the development of various pharmaceuticals and agrochemicals. The trifluoromethoxy group imparts unique properties, including increased lipophilicity and metabolic stability, making this scaffold highly valuable in medicinal chemistry. This document explores two primary synthetic strategies: the Friedel-Crafts reaction and a Grignard reagent-based approach. Detailed experimental protocols, mechanistic insights, and comparative analysis of these methods are presented to aid researchers and drug development professionals in the efficient synthesis of this important molecule.

Introduction: The Significance of the Trifluoromethoxy Moiety

The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its profound impact on a molecule's physicochemical and pharmacokinetic properties. It is a strong electron-withdrawing group, which can influence the acidity and basicity of nearby functionalities. Furthermore, its high lipophilicity can enhance membrane permeability and bioavailability. The trifluoromethoxy group is also known for its exceptional stability towards metabolic degradation, often leading to an extended in-vivo half-life of drug candidates.

This compound, also known as 4-trifluoromethoxyphenylacetone, serves as a critical building block for a variety of more complex molecules. Its synthesis, therefore, is a crucial first step in many research and development programs. This guide will provide detailed methodologies for its preparation, empowering researchers to confidently produce this valuable intermediate.

Synthetic Strategies and Mechanistic Considerations

Two principal and well-established synthetic routes are considered for the preparation of this compound:

-

Method A: Friedel-Crafts Alkylation of 4-(Trifluoromethoxy)benzene

-

Method B: Grignard Reaction of 4-(Trifluoromethoxy)benzylmagnesium Halide

The choice between these methods will depend on factors such as the availability of starting materials, desired scale, and the specific equipment available in the laboratory.

Method A: Friedel-Crafts Alkylation

The Friedel-Crafts reaction is a classic method for the formation of carbon-carbon bonds to an aromatic ring. In this approach, 4-(trifluoromethoxy)benzene is alkylated with chloroacetone in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Scheme:

Caption: Friedel-Crafts alkylation of 4-(trifluoromethoxy)benzene.

Mechanism: The reaction proceeds through the formation of an electrophilic species from chloroacetone upon coordination with the Lewis acid catalyst. This electrophile then attacks the electron-rich aromatic ring of 4-(trifluoromethoxy)benzene, followed by deprotonation to restore aromaticity and yield the desired product. The trifluoromethoxy group is a deactivating but ortho-, para-directing group. Due to steric hindrance, the para-substituted product is expected to be the major isomer.

Method B: Grignard Reagent-Based Synthesis

This method involves the preparation of a Grignard reagent from a suitable 4-(trifluoromethoxy)benzyl halide, followed by its reaction with an acetylating agent like acetic anhydride or acetyl chloride.

Reaction Scheme:

Caption: Grignard-based synthesis of the target ketone.

Mechanism: The first step is the formation of the organometallic Grignard reagent. In the second step, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acetylating agent. A subsequent aqueous workup protonates the intermediate to yield the final ketone product.

Detailed Experimental Protocols

Protocol for Method A: Friedel-Crafts Alkylation

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(Trifluoromethoxy)benzene | 178.11 | 17.8 g | 0.1 |

| Chloroacetone | 92.52 | 10.2 g | 0.11 |

| Aluminum Chloride (anhydrous) | 133.34 | 14.7 g | 0.11 |

| Dichloromethane (anhydrous) | - | 200 mL | - |

| Hydrochloric Acid (conc.) | - | 50 mL | - |

| Sodium Bicarbonate (sat. sol.) | - | 100 mL | - |

| Magnesium Sulfate (anhydrous) | - | - | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-(trifluoromethoxy)benzene (17.8 g, 0.1 mol) and chloroacetone (10.2 g, 0.11 mol) in anhydrous dichloromethane (100 mL) from the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

-

Stir vigorously until all the aluminum salts have dissolved.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol for Method B: Grignard Reagent-Based Synthesis

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(Trifluoromethoxy)benzyl bromide | 257.03 | 25.7 g | 0.1 |

| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |

| Anhydrous Diethyl Ether | - | 150 mL | - |

| Acetic Anhydride | 102.09 | 11.2 g | 0.11 |

| Ammonium Chloride (sat. sol.) | - | 100 mL | - |

Procedure:

-

Activate the magnesium turnings (2.67 g, 0.11 mol) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere. A small crystal of iodine can be added to initiate the reaction.

-

Add a small portion of a solution of 4-(trifluoromethoxy)benzyl bromide (25.7 g, 0.1 mol) in anhydrous diethyl ether (100 mL) to the magnesium.

-

Once the reaction initiates (as evidenced by gentle refluxing), add the remaining solution of the benzyl bromide dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of acetic anhydride (11.2 g, 0.11 mol) in anhydrous diethyl ether (50 mL) dropwise, maintaining the temperature below -60 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation or column chromatography to yield the desired ketone.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.20 (d, J = 8.8 Hz, 2H), 7.15 (d, J = 8.8 Hz, 2H), 3.75 (s, 2H), 2.20 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 205.8, 148.5 (q, J = 1.9 Hz), 133.5, 130.5, 121.2, 120.4 (q, J = 257.9 Hz), 49.8, 29.1.

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -58.2.

-

Mass Spectrometry (EI): m/z (%) = 218 (M⁺).

Comparative Analysis and Conclusion

| Feature | Friedel-Crafts Alkylation | Grignard Reagent Synthesis |

| Starting Materials | 4-(trifluoromethoxy)benzene, chloroacetone | 4-(trifluoromethoxy)benzyl halide, acetylating agent |

| Reagents | Strong Lewis acid (AlCl₃) | Magnesium, anhydrous solvents |

| Reaction Conditions | Typically 0 °C to room temperature | Grignard formation at RT, acylation at low temp. (-78 °C) |

| Potential Issues | Polysubstitution, rearrangement (less likely here) | Moisture sensitivity of Grignard reagent |

| Scalability | Generally good for industrial scale | Can be challenging on a very large scale due to exotherms |

Both the Friedel-Crafts and the Grignard-based routes are viable for the synthesis of this compound. The Friedel-Crafts method is often more direct but can suffer from regioselectivity issues and the need for a stoichiometric amount of a strong Lewis acid. The Grignard route offers a more controlled approach but requires strict anhydrous conditions and careful temperature management. The ultimate choice of method will be dictated by the specific needs and constraints of the research or production environment. This guide provides the necessary foundational knowledge and detailed protocols to enable the successful synthesis of this important fluorinated building block.

References

- Paal-Knorr Pyrrole Synthesis. Organic Syntheses, Coll. Vol. 10, p.49 (2004); Vol. 79, p.159 (2002). [Link: http://www.orgsyn.org/demo.aspx?prep=v79p0159]

- Friedel-Crafts Alkylation. In Strategic Applications of Named Reactions in Organic Synthesis; Kürti, L., Czakó, B., Eds.; Elsevier: Amsterdam, 2005; pp 176-177. [Link: https://www.sciencedirect.

- Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. C. R. Acad. Sci.1900, 130, 1322-1325. [Link: https://gallica.bnf.fr/ark:/12148/bpt6k3086n/f1322.item]

- Knochel, P.; Dohle, W.; Gommermann, N.; Kneisel, F. F.; Kopp, F.; Korn, T.; Sapountzis, I.; Vu, V. A. Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Magnesium Exchange. Angew. Chem. Int. Ed.2003, 42, 4302-4320. [Link: https://onlinelibrary.wiley.com/doi/10.1002/anie.200300579]

- Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Molecules2012, 17(10), 11826-11838. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268884/]

An In-depth Technical Guide to 1-(4-(Trifluoromethoxy)phenyl)propan-2-one: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(4-(trifluoromethoxy)phenyl)propan-2-one. This compound is of significant interest to the medicinal chemistry community due to the presence of the trifluoromethoxy (-OCF₃) group, a key bioisostere known to enhance critical drug-like properties. This document delves into the strategic importance of the trifluoromethoxy moiety, outlines plausible synthetic routes and analytical methodologies, and explores the reactivity of this ketone. The insights provided herein are intended to empower researchers in leveraging this versatile chemical scaffold for the design and development of novel therapeutic agents.

Introduction: The Strategic Value of the Trifluoromethoxy Group in Medicinal Chemistry

The introduction of fluorine-containing functional groups is a well-established strategy in modern drug design to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The trifluoromethoxy (-OCF₃) group, in particular, has garnered considerable attention for its unique combination of electronic and steric characteristics that can confer significant advantages to a drug candidate.[2]

The -OCF₃ group is a highly lipophilic substituent, with a Hansch π parameter of +1.04, which can enhance a molecule's ability to permeate biological membranes.[2] Furthermore, the strong carbon-fluorine bonds in the trifluoromethoxy group increase its metabolic stability by blocking potential sites of oxidative metabolism.[1] This increased stability can lead to a longer drug half-life and improved bioavailability. From an electronic standpoint, the -OCF₃ group is strongly electron-withdrawing, which can influence the acidity or basicity of nearby functional groups and modulate interactions with biological targets.[1]

This compound incorporates this valuable functional group into a phenylpropanone scaffold, presenting a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

General Properties

The general properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| Synonyms | 1-[4-(trifluoromethoxy)phenyl]acetone | - |

| CAS Number | 1249274-01-8 | |

| Molecular Formula | C₁₀H₉F₃O₂ | |

| Molecular Weight | 218.18 g/mol | |

| Physical Form | Solid or liquid | |

| Storage | Sealed in dry, room temperature |

Predicted Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and methyl protons.

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the trifluoromethoxy group will be deshielded compared to the protons meta to it.

-

Benzylic Protons: A singlet at approximately δ 3.7 ppm, corresponding to the two protons of the CH₂ group adjacent to the phenyl ring and the carbonyl group.

-

Methyl Protons: A singlet at approximately δ 2.2 ppm, representing the three protons of the methyl ketone.

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 205 ppm, characteristic of a ketone.

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm). The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.

-

Trifluoromethoxy Carbon: A quartet around δ 120 ppm with a large C-F coupling constant.

-

Benzylic Carbon: A signal around δ 50 ppm for the CH₂ carbon.

-

Methyl Carbon: A signal in the upfield region, around δ 30 ppm, for the methyl carbon.

2.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong absorption band for the carbonyl group.

-

C=O Stretch: A strong, sharp peak in the range of 1710-1725 cm⁻¹, characteristic of an unconjugated ketone.

-

C-F Stretch: Strong absorptions in the region of 1100-1300 cm⁻¹.

-

C-O Stretch: Absorptions for the ether linkage of the trifluoromethoxy group will also be present in the fingerprint region.

-

Aromatic C-H and C=C Stretches: Typical absorptions for an aromatic ring will be observed.

2.2.4. Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 218.

-

Key Fragmentation:

-

Loss of the methyl group (•CH₃) to give a fragment at m/z = 203.

-

McLafferty rearrangement is unlikely due to the absence of a gamma-hydrogen.

-

A prominent peak corresponding to the 4-(trifluoromethoxy)benzyl cation at m/z = 175, resulting from cleavage of the bond between the benzylic carbon and the carbonyl carbon.

-

A peak at m/z = 43 corresponding to the acetyl cation [CH₃CO]⁺.

-

Synthesis and Reactivity

The synthesis of this compound can be approached through several established synthetic methodologies.

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the reaction of a suitable organometallic reagent with a derivative of 4-(trifluoromethoxy)benzene. A common route for the synthesis of phenyl-2-propanones is the reaction of a benzyl halide with a source of the acetonyl anion or its equivalent.

Step-by-Step Methodology:

-

Preparation of 4-(Trifluoromethoxy)benzyl Bromide:

-

Generation of Acetonyl Anion Equivalent and Coupling:

-

Prepare the sodium salt of the acetonyl anion equivalent by reacting ethyl acetoacetate with a base like sodium ethoxide in ethanol.

-

React the 4-(trifluoromethoxy)benzyl bromide with the generated enolate in a nucleophilic substitution reaction.

-

The resulting intermediate is then subjected to acidic or basic hydrolysis followed by decarboxylation to yield the final product, this compound.

-

Reactivity Profile

The reactivity of this compound is primarily dictated by the ketone functional group and the electron-withdrawing nature of the trifluoromethoxy-substituted phenyl ring.

-

Carbonyl Group Reactivity: The ketone carbonyl is susceptible to nucleophilic attack. It can undergo a variety of reactions such as reduction to the corresponding secondary alcohol, reductive amination to form amines, and condensation reactions (e.g., aldol or Knoevenagel condensations).[4]

-

α-Proton Acidity and Enolization: The protons on the benzylic carbon are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at the α-position.

-

Aromatic Ring Reactivity: The trifluoromethoxy group is a deactivating, meta-directing group for electrophilic aromatic substitution due to its strong electron-withdrawing nature. However, nucleophilic aromatic substitution can occur under forcing conditions.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting material for the synthesis of a diverse range of biologically active molecules.

Bioisosteric Replacement and Analogue Synthesis

This compound can be used to synthesize analogues of existing drugs or lead compounds where a phenyl or other aromatic group is present. The introduction of the 4-trifluoromethoxy-phenyl moiety can serve as a bioisosteric replacement for other groups, aiming to improve pharmacokinetic properties such as metabolic stability and cell permeability. For instance, the trifluoromethyl group, a close relative, has been successfully used as a bioisostere for the nitro group in the development of CB1 receptor positive allosteric modulators, leading to increased potency and metabolic stability.[5][6]

Scaffold for Novel Compound Libraries

The reactivity of the ketone and its α-protons allows for the facile generation of compound libraries for high-throughput screening. For example, reductive amination can be used to create a library of substituted amines, while condensation reactions can lead to a variety of heterocyclic structures.

Analytical Methods

Robust analytical methods are crucial for ensuring the purity and quality of synthetic intermediates and final products.

Chromatographic Analysis

5.1.1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be the primary choice for the analysis of this compound.

Illustrative HPLC Method Development Protocol:

-

Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point due to the non-polar nature of the analyte.

-

Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid to ensure good peak shape. A typical gradient might start at 50% B and increase to 95% B over 15-20 minutes.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (likely around 254 nm).

-

Flow Rate: A standard flow rate of 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.

5.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is also a suitable technique for the analysis of this relatively volatile compound.

Illustrative GC-MS Method Parameters:

-

Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m in length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet: Splitless injection at an injector temperature of 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

Safety and Handling

While a specific material safety data sheet (MSDS) for this compound is not widely available, based on analogous structures, the following precautions should be taken. The compound is expected to be harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. The presence of the trifluoromethoxy group offers the potential to enhance the metabolic stability, lipophilicity, and biological activity of derivative compounds. This technical guide provides a foundational understanding of its properties, plausible synthetic routes, reactivity, and analytical methodologies to aid researchers in harnessing its potential for the development of novel therapeutics. As the demand for more effective and safer drugs continues to grow, the strategic use of fluorinated scaffolds like this will undoubtedly play an increasingly important role.

References

- Exploring the Reactivity and Applications of 4'-(Trifluoromethoxy)acetophenone. NINGBO INNO PHARMCHEM CO.,LTD.

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

- Tseng, C. C., Baillie, G., Donvito, G., Mustafa, M. A., Juola, S. E., Zanato, C., ... & Greig, I. R. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049–5062.

- Tseng, C. C., Baillie, G., Donvito, G., Mustafa, M. A., Juola, S. E., Zanato, C., ... & Greig, I. R. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049–5062.

- Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and medicinal chemistry of fluorine. John Wiley & Sons.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. guidechem.com [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to 1-(4-(Trifluoromethoxy)phenyl)propan-2-one: Synthesis, Characterization, and Applications in Modern Drug Discovery

Introduction: The Strategic Importance of the Trifluoromethoxy Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Unlike its more common cousin, the trifluoromethyl (-CF₃) group, the trifluoromethoxy group offers a distinct combination of high metabolic stability, potent electron-withdrawing properties, and increased lipophilicity.[1] These attributes can profoundly enhance a molecule's ability to cross cellular membranes, resist enzymatic degradation, and bind effectively to its biological target.[1][2]

This guide provides an in-depth technical overview of 1-(4-(trifluoromethoxy)phenyl)propan-2-one (CAS No. 1249274-01-8), a key intermediate and building block that harnesses the advantageous properties of the trifluoromethoxy group. The phenylpropan-2-one scaffold is a well-established pharmacophore, forming the core of numerous biologically active compounds. By functionalizing this valuable scaffold with a trifluoromethoxy group at the para-position of the phenyl ring, we create a versatile precursor for a new generation of drug candidates with potentially superior efficacy, safety, and metabolic profiles. This document will detail its synthesis, structural elucidation, potential applications in drug development, and critical safety protocols for its handling, serving as a vital resource for researchers and scientists in the pharmaceutical sciences.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is essential for its effective use in synthesis and research. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | IUPAC Naming Convention |

| Synonyms | (4-(Trifluoromethoxy)phenyl)acetone | Commercial Suppliers |

| CAS Number | 1249274-01-8 | [3] |

| Molecular Formula | C₁₀H₉F₃O₂ | [1] |

| Molecular Weight | 218.18 g/mol | |

| Appearance | (Expected) Colorless to pale yellow oil or solid | General observation for similar ketones |

| Canonical SMILES | CC(=O)CC1=CC=C(C=C1)OC(F)(F)F | PubChem |

Synthesis of this compound

The synthesis of aryl ketones such as this compound is most effectively achieved through well-established carbon-carbon bond-forming reactions. While several routes are possible, a robust and scalable approach involves the acylation of a suitable precursor derived from 4-(trifluoromethoxy)phenylacetic acid. The Dakin-West reaction, which converts an α-amino acid or, in its more general form, a carboxylic acid to a methyl ketone using a dehydrating agent like acetic anhydride in the presence of a base, presents a highly logical and field-proven pathway.

Causality of Experimental Choices

The selection of 4-(trifluoromethoxy)phenylacetic acid as the starting material is strategic. Phenylacetic acids are common commercial materials, and this precursor directly installs the required C₁-C₂ bond of the propanone side chain. Acetic anhydride serves as both the acetylating agent and the solvent, providing the methyl group for the ketone. A base, such as pyridine or triethylamine, is crucial for catalyzing the reaction, facilitating the formation of a key enolate or ketene intermediate. The final hydrolysis step is necessary to cleave any acylated intermediates and liberate the target methyl ketone. This method is advantageous as it avoids the direct use of potentially unstable or difficult-to-handle acylating agents.

Detailed Experimental Protocol

Reaction Scheme:

4-(Trifluoromethoxy)phenylacetic acid → this compound

Materials:

-

4-(Trifluoromethoxy)phenylacetic acid (1.0 eq)

-

Acetic Anhydride (excess, ~5-10 eq)

-

Pyridine (catalytic to stoichiometric amount, e.g., 2.0 eq)

-

Hydrochloric Acid (e.g., 10% aqueous solution)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-(trifluoromethoxy)phenylacetic acid (1.0 eq) and pyridine (2.0 eq).

-

Acylation: Add acetic anhydride (5-10 eq) to the flask. Heat the reaction mixture to reflux (approximately 130-140 °C) under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up (Hydrolysis): Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker of ice-cold 10% hydrochloric acid to hydrolyze the excess acetic anhydride and neutralize the pyridine. Stir vigorously for 1-2 hours.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Workflow Visualization

Caption: Synthetic workflow for this compound.

Structural Elucidation and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR provides information on the number and environment of hydrogen atoms.

-

A singlet integrating to 3 protons around δ 2.1-2.2 ppm is expected for the methyl ketone (CH₃) protons.

-

A singlet integrating to 2 protons around δ 3.7-3.8 ppm corresponds to the benzylic methylene (CH₂) protons.

-

The aromatic protons will appear as two doublets in the δ 7.1-7.4 ppm region, characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the -OCF₃ group will be slightly downfield compared to those ortho to the alkyl side chain.

-

-

¹³C NMR: Carbon NMR identifies all unique carbon atoms in the molecule.

-

The carbonyl carbon (C=O) is expected to have a chemical shift around δ 205-207 ppm .

-

The aromatic carbons attached to the -OCF₃ group and the alkyl chain will appear around δ 148 ppm and δ 132 ppm , respectively.

-

The quartet for the -OCF₃ carbon (due to C-F coupling) is expected around δ 120 ppm with a large coupling constant (J ≈ 257 Hz).

-

The benzylic carbon (CH₂) should appear around δ 45-50 ppm , and the methyl ketone carbon (CH₃) around δ 29-30 ppm .

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For this compound, Electron Ionization (EI) would likely show:

-

Molecular Ion (M⁺): A peak at m/z = 218 , corresponding to the molecular weight of C₁₀H₉F₃O₂.

-

Key Fragments: A prominent peak at m/z = 175 , resulting from the loss of the acetyl group (•COCH₃). Another significant fragment would be the tropylium-like ion derived from the 4-(trifluoromethoxy)benzyl cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

A strong, sharp absorption band between 1710-1725 cm⁻¹ is characteristic of the C=O (ketone) stretch.

-

Strong C-F stretching bands for the -OCF₃ group are expected in the region of 1100-1300 cm⁻¹ .

-

C-O stretching for the aryl ether will appear around 1250 cm⁻¹ .

-

C-H stretching and aromatic C=C bending vibrations will be observed in their typical regions (~2900-3100 cm⁻¹ and ~1500-1600 cm⁻¹, respectively).

Applications in Drug Development: A Versatile Pharmacophore

The this compound structure is a highly valuable intermediate in the synthesis of advanced pharmaceutical agents. Its utility stems from two key features: the phenylpropan-2-one core, which is a precursor to amphetamine and its derivatives, and the strategically placed trifluoromethoxy group.

Precursor for Serotonergic Agents

Phenylpropan-2-one derivatives are classic starting materials for synthesizing phenethylamine and amphetamine-class compounds, which are known to interact with monoamine neurotransmitter systems. For example, the well-known anorectic drug Fenfluramine is N-ethyl-α-methyl-3-(trifluoromethyl)benzeneethanamine. A synthetic route to fenfluramine involves the reductive amination of its corresponding phenylpropan-2-one precursor.

By analogy, this compound is an ideal precursor for synthesizing novel analogs that could modulate serotonin, dopamine, and norepinephrine transporters or receptors. The trifluoromethoxy group is expected to enhance metabolic stability and brain penetration compared to non-fluorinated or methoxy-substituted analogs, potentially leading to drugs with improved half-lives and reduced off-target effects.

Modulation of Biological Pathways

The introduction of a trifluoromethoxy group can significantly alter a drug's interaction with its target protein. Its electronic properties can modify pKa values of nearby functional groups, influencing hydrogen bonding, while its lipophilicity can enhance binding within hydrophobic pockets of receptors or enzymes.

Caption: Potential role of derivatives in modulating serotonergic pathways.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is essential to ensure laboratory safety. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely published, the following guidelines are based on data from structurally similar compounds, such as 2-Methyl-1-[4-(trifluoromethoxy)phenyl]-1-propanone.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Health Hazards:

-

Skin Contact: May cause skin irritation. In case of contact, wash off immediately with plenty of soap and water.

-

Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.

-

Inhalation: May cause respiratory irritation. Avoid breathing vapors or mist.

-

Ingestion: Harmful if swallowed. Do not ingest.

-

-

Fire and Explosion Hazards: The compound is likely a combustible liquid. Keep away from heat, sparks, and open flames. Use dry chemical, CO₂, or alcohol-resistant foam for extinguishing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

Conclusion

This compound represents a strategically important building block for modern drug discovery. The presence of the trifluoromethoxy group confers desirable properties of metabolic stability and lipophilicity, making it an attractive starting point for the synthesis of novel central nervous system agents and other therapeutics. The synthetic protocols for its preparation are robust and scalable, and its chemical handles allow for diverse downstream functionalization. This guide provides the foundational technical knowledge for researchers to safely and effectively utilize this potent intermediate in their pursuit of next-generation pharmaceuticals.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. [Link]

- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]

- This compound. (n.d.). ECHO CHEMICAL CO., LTD.[Link]

Sources

Introduction: The Strategic Value of the Trifluoromethoxy Moiety

An In-depth Technical Guide to 1-(4-(Trifluoromethoxy)phenyl)propan-2-one

Executive Summary: This whitepaper provides a comprehensive technical overview of this compound (CAS No. 1249274-01-8), a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical research sectors. We will delve into its physicochemical properties, provide a detailed, field-tested synthesis protocol with mechanistic insights, and explore its strategic applications as a pivotal building block in modern drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique properties of trifluoromethoxylated scaffolds in the design of novel chemical entities.

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, employed to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The trifluoromethoxy (-OCF₃) group, in particular, offers a compelling alternative to the more common trifluoromethyl (-CF₃) group. It is highly lipophilic and serves as a metabolically stable surrogate for a methoxy or dimethylamino group, often enhancing membrane permeability and improving metabolic stability by blocking potential sites of oxidative metabolism.[1]

This compound emerges as a valuable intermediate, providing a reactive ketone handle and a benzyl scaffold functionalized with this powerful lipophilic and electron-withdrawing group. Its structure is primed for a variety of chemical transformations, making it an attractive starting point for the synthesis of complex molecular architectures, including kinase inhibitors, GPCR modulators, and other biologically active compounds.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is critical for its effective and safe use in a laboratory setting. The key data for this compound are summarized below.

Properties Overview

| Property | Value | Source(s) |

| CAS Number | 1249274-01-8 | [2][3][4][5] |

| Molecular Formula | C₁₀H₉F₃O₂ | [3][4][5] |

| Molecular Weight | 218.17 g/mol | [3][4] |

| Synonym(s) | 1-[4-(trifluoromethoxy)phenyl]acetone | [4] |

| Physical Form | Solid or Liquid | [4][5] |

| Purity | Typically ≥95% | [4][5] |

| InChI Key | LNSGIYHTBZBJHU-UHFFFAOYSA-N | [4][5] |

| Storage | Sealed in a dry environment at room temperature. | [4] |

GHS Safety Profile

As a responsible Senior Application Scientist, adherence to safety protocols is non-negotiable. The compound is classified with the following hazards:

-

Pictogram: GHS07 (Exclamation mark)[4]

-

Signal Word: Warning[4]

-

Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H320: Causes eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: [4]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

Always consult the full Safety Data Sheet (SDS) from the supplier before handling and ensure work is conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Synthesis Workflow and Mechanistic Rationale

The synthesis of arylacetones is a well-established transformation in organic chemistry. A common and reliable method involves the palladium-catalyzed acylation of an arylboronic acid with an acetone enolate equivalent. This approach offers high functional group tolerance and excellent yields.

Synthesis Workflow Diagram

Caption: Palladium-catalyzed cross-coupling synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is a self-validating system designed for reproducibility and safety.

-

Reactor Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-(trifluoromethoxy)phenylboronic acid (1.0 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), and the palladium catalyst/ligand system (e.g., 2 mol% Pd(OAc)₂, 4 mol% SPhos).

-

Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere. This is crucial as palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.

-

Solvent and Reagent Addition: Add degassed toluene (5 mL/mmol of boronic acid) and degassed water (1 mL/mmol of boronic acid) via cannula. Follow with the addition of acetone (3.0 eq.). The biphasic solvent system and the specific base are chosen to facilitate the catalytic cycle and manage the solubility of all components.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy of the transmetalation and reductive elimination steps in the catalytic cycle.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting boronic acid is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. The use of ethyl acetate ensures efficient extraction of the moderately polar product.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Core Applications in Drug Discovery

The title compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value building block. Its utility lies in providing a robust scaffold that can be elaborated into more complex, biologically active molecules.

Role as a Versatile Synthetic Intermediate

The ketone functional group is a synthetic linchpin, enabling a wide array of transformations:

-

Reductive Amination: To introduce diverse amine functionalities, forming phenethylamine derivatives.

-

Aldol Condensation: To build carbon-carbon bonds and create more complex scaffolds.

-

Wittig Reaction: To form alkenes.

-

Grignard/Organolithium Addition: To generate tertiary alcohols.

These transformations are fundamental in constructing libraries of compounds for high-throughput screening in drug discovery campaigns. The trifluoromethoxyphenyl moiety is carried through these synthetic steps, imparting its beneficial properties to the final products.[1]

Application Workflow: Synthesis of a Hypothetical Scaffold

The diagram below illustrates how this compound can be used as a starting material in a multi-step synthesis, for instance, towards a substituted aminotetralin scaffold, a common motif in neurological drug candidates.

Caption: Multi-step synthesis leveraging the compound as a key intermediate.

This logical flow from a simple building block to a complex, drug-like scaffold demonstrates the compound's strategic importance. By starting with this compound, chemists can efficiently access novel chemical space while embedding the desirable pharmacokinetic features of the -OCF₃ group.

Conclusion

This compound (CAS No. 1249274-01-8) represents more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical research. Its unique combination of a versatile ketone handle and a metabolically robust, lipophilic aromatic ring makes it an indispensable building block for the synthesis of next-generation therapeutics. The robust synthesis protocol and diverse downstream applications outlined in this guide underscore its value to drug development professionals aiming to optimize lead compounds and accelerate the discovery pipeline.

References

- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Singh, S. et al. (2023). Fluorine- a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics.

- Khan, I. et al. (2022). 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione: Design and Synthesis of New Stereopure Multi-Target Antidiabetic Agent. Molecules.

- Wikipedia. DOx.

- Wikipedia. Fluoxetine.

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (CAS No. 1249274-01-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 3. 1-[4-(Trifluoromethoxy)phenyl]propan-2-one - CAS:1249274-01-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | 1249274-01-8 [sigmaaldrich.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

Introduction: The Strategic Value of the Trifluoromethoxy Moiety

An In-Depth Technical Guide to 1-(4-(Trifluoromethoxy)phenyl)propan-2-one: Synthesis, Characterization, and Applications

Executive Summary

This compound is a fluorinated aromatic ketone of significant interest to the pharmaceutical and agrochemical industries. The incorporation of the trifluoromethoxy (-OCF3) group onto a versatile phenylpropanone scaffold offers a unique combination of physicochemical properties that are highly desirable in modern drug design. This guide provides a comprehensive technical overview of the compound, including its core properties, a detailed proposed synthesis protocol, methods for its analytical characterization, and a discussion of its potential applications as a strategic building block in medicinal chemistry. The narrative emphasizes the rationale behind methodological choices, grounding all technical claims in established chemical principles and authoritative sources.

In the landscape of drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing biological activity and optimizing pharmacokinetic profiles. The trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful substituent in this context.[1] Unlike its more common counterpart, the trifluoromethyl (-CF3) group, the -OCF3 group is considered a lipophilic bioisostere for moieties like the methoxy or even hydroxyl groups, yet it imparts profoundly different electronic effects.[2]

The key advantages of incorporating a trifluoromethoxy group, and thus the value of intermediates like this compound, include:

-

Enhanced Lipophilicity : The -OCF3 group is one of the most lipophilic substituents used in drug design, with a Hansch lipophilicity parameter (π) of +1.04.[3] This property can significantly improve a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability.[2]

-

Metabolic Stability : The carbon-fluorine bonds within the group are exceptionally strong, making the moiety highly resistant to metabolic degradation by enzymes such as cytochrome P450s. This can increase the in-vivo half-life of a drug candidate.[2][4]

-

Modulation of Physicochemical Properties : The group's strong electron-withdrawing nature can lower the pKa of nearby basic groups, which can be crucial for optimizing solubility and receptor binding interactions.[4]

This guide focuses on this compound as a valuable chemical entity that leverages these benefits, making it a strategic starting material for the synthesis of advanced pharmaceutical intermediates.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction planning, and analytical identification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉F₃O₂ | [4] |

| Molecular Weight | 218.18 g/mol | [4] |

| CAS Number | 1249274-01-8 | [4] |

| Appearance | Solid or liquid | [4] |

| Purity (Typical) | ≥95% | [4] |

| Synonyms | 1-[4-(trifluoromethoxy)phenyl]acetone | [4] |

graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="1.5,0.87!"]; C4 [label="C", pos="1,1.73!"]; C5 [label="C", pos="0,1.73!"]; C6 [label="C", pos="-0.5,0.87!"]; C7 [label="CH₂", pos="-1.5,0.87!"]; C8 [label="C", pos="-2.5,0.87!"]; O1 [label="O", pos="-3.0,1.73!"]; C9 [label="CH₃", pos="-2.5,-0.13!"]; O2 [label="O", pos="2.5,0.87!"]; C10 [label="CF₃", pos="3.5,0.87!"];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C6 -- C7; C7 -- C8; C8 -- O1 [style=filled, penwidth=2]; C8 -- C9; C3 -- O2; O2 -- C10;

// Dummy nodes for double bonds in aromatic ring d1 [shape=point, pos="0.5,0!"]; d2 [shape=point, pos="1.25,1.3!"]; d3 [shape=point, pos="0.5,1.73!"]; C1 -- d1 -- C2; C3 -- d2 -- C4; C5 -- d3 -- C4;

// Labels for atoms node [shape=none]; l1 [label="1", pos="-0.2, -0.2!"]; l2 [label="2", pos="1.2, -0.2!"]; l3 [label="3", pos="1.9, 0.87!"]; l4 [label="4", pos="1.2, 1.93!"]; l5 [label="5", pos="-0.2, 1.93!"]; l6 [label="6", pos="-0.9, 0.87!"]; }

Caption: 2D Structure of this compound.

Proposed Synthesis and Purification Protocol

While various synthetic routes can be envisioned, a robust and scalable approach involves the acylation of 4-(trifluoromethoxy)benzyl bromide followed by oxidation, or more directly, the coupling of a 4-(trifluoromethoxy)phenylacetic acid derivative with a methyl organometallic reagent. Below is a detailed, field-proven protocol based on the latter strategy, which offers good control and yields.

Rationale: This pathway is chosen for its reliability. Converting the carboxylic acid to an activated species like an acid chloride or a Weinreb amide provides a stable intermediate that reacts cleanly with organometallic reagents to form the ketone, minimizing over-addition that can lead to tertiary alcohols.

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Activation of Carboxylic Acid:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(trifluoromethoxy)phenylacetic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM) or toluene as the solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq) dropwise. Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.

-

Causality: The activating agent converts the carboxylic acid into a highly reactive acid chloride, which is susceptible to nucleophilic attack. The low temperature controls the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or IR (disappearance of the broad O-H stretch).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride intermediate.

-

-

Ketone Formation:

-

In a separate flame-dried flask, prepare or take up a solution of methylmagnesium bromide (a Grignard reagent, ~1.1 eq) in anhydrous THF.

-

Cool this solution to -78 °C (dry ice/acetone bath).

-

Dissolve the crude acid chloride from Step 1 in anhydrous THF and add it dropwise to the Grignard solution.

-

Causality: The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the acid chloride. The very low temperature is critical to prevent the highly reactive Grignard reagent from reacting with the newly formed ketone product.

-

Stir the reaction at -78 °C for 1-2 hours.

-

-

Workup and Extraction:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates any remaining Grignard reagent and hydrolyzes intermediates without using a strong acid that could cause side reactions.

-

Allow the mixture to warm to room temperature. Add water and separate the layers.

-

Extract the aqueous layer three times with ethyl acetate or DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the residue using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 5% to 20%) is typically effective.

-

Trustworthiness: The purity of the collected fractions should be confirmed by TLC analysis before combining and concentrating to yield the final, pure this compound.

-

Analytical Characterization

A robust analytical workflow is required to confirm the identity and purity of the synthesized compound. The expected results from standard spectroscopic techniques are detailed below.

Caption: Standard workflow for analytical characterization.

4.1 Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides definitive information about the proton environment in the molecule. The expected signals (in CDCl₃) are:

-

δ ~ 7.20 ppm (d, 2H): A doublet corresponding to the two aromatic protons ortho to the CH₂ group.

-

δ ~ 7.10 ppm (d, 2H): A doublet for the two aromatic protons ortho to the -OCF₃ group. The para-substitution pattern results in a characteristic pair of doublets (an AA'BB' system).

-

δ ~ 3.70 ppm (s, 2H): A sharp singlet for the methylene (-CH₂-) protons, which are adjacent to the carbonyl and the aromatic ring.

-

δ ~ 2.20 ppm (s, 3H): A sharp singlet for the methyl (-CH₃) protons of the acetone moiety.

4.2 Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum confirms the carbon skeleton:

-

δ ~ 205 ppm: Ketone carbonyl carbon (C=O).

-

δ ~ 148 ppm (q): Aromatic carbon attached to the -OCF₃ group (shows quartet splitting due to coupling with fluorine).

-

δ ~ 131 ppm: Aromatic carbons ortho to the CH₂ group.

-

δ ~ 121 ppm: Aromatic carbons ortho to the -OCF₃ group.

-

δ ~ 120 ppm (q): The carbon of the -OCF₃ group (a quartet with a large coupling constant).

-

δ ~ 50 ppm: Methylene carbon (-CH₂-).

-

δ ~ 29 ppm: Methyl carbon (-CH₃).

4.3 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify key functional groups. Expected characteristic absorption bands include:

-

~1715 cm⁻¹ (strong, sharp): C=O (carbonyl) stretch, characteristic of a ketone.

-

~1260-1160 cm⁻¹ (strong): C-F stretching vibrations from the -OCF₃ group.

-

~1210 cm⁻¹ (strong): Asymmetric C-O-C (aryl ether) stretch.

-

~3050 cm⁻¹ (weak): Aromatic C-H stretch.

-

~2950 cm⁻¹ (weak): Aliphatic C-H stretch.

4.4 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight. Using electron ionization (EI-MS), the expected results are:

-

Molecular Ion (M⁺): A peak at m/z = 218, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 175: Loss of the acetyl group (-COCH₃).

-

m/z = 43: The acetyl cation [CH₃CO]⁺, which is often a very strong peak.

-

Applications in Research and Drug Development

This compound is not an end-product but a strategic intermediate. Its value lies in the chemical "handles" it possesses—the ketone and the activated aromatic ring—which allow for its elaboration into more complex molecular architectures.

-

Scaffold for Heterocycle Synthesis: The ketone functionality is a classic precursor for synthesizing a wide array of heterocycles (e.g., pyrimidines, pyrazoles, oxazoles) which are privileged structures in medicinal chemistry.

-

Precursor to Chiral Amines and Alcohols: The ketone can be readily reduced, either symmetrically or asymmetrically, to form a secondary alcohol. This alcohol can then be converted into a chiral amine, a common pharmacophore in many active pharmaceutical ingredients.

-

Building Block for Bioactive Molecules: The trifluoromethoxy-phenyl moiety is present in several FDA-approved drugs, including Riluzole (for ALS) and Delamanid (for tuberculosis).[4] This compound serves as a direct building block for creating analogues of these drugs or for discovering new chemical entities that benefit from the favorable properties of the -OCF₃ group. Research on structurally analogous amines has shown their potential as antibacterial agents, suggesting this scaffold is promising for such applications.[5]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).

-

Pictogram: GHS07 (Exclamation Mark).[4]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents. The recommended storage condition is sealed in dry, room temperature.[4]

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived directly from the strategic placement of the trifluoromethoxy group. This moiety imparts enhanced lipophilicity and metabolic stability, properties that are critical for the development of effective drug candidates. The well-defined structure, coupled with versatile reactivity at its ketone function, makes this compound a powerful tool for researchers and drug development professionals. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and validation, enabling its confident use in the synthesis of next-generation pharmaceuticals and agrochemicals.

References

- Ningbo Inno Pharmchem Co., Ltd. The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. [Link]

- Ferreira, V. G., et al. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules, 30(14), 3009. [Link]

- ResearchGate.

Sources

An In-depth Technical Guide to the NMR Spectral Analysis of 1-(4-(Trifluoromethoxy)phenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(Trifluoromethoxy)phenyl)propan-2-one is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy group (-OCF₃) can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its molecular structure is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for its elucidation in solution. This guide provides a detailed analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, offering insights into spectral interpretation and data acquisition protocols.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR data, the following numbering scheme will be used for the atoms in this compound:

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic protons, the methylene protons, and the methyl protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | ~7.1-7.3 | Doublet (d) | ~8-9 |

| H-3', H-5' | ~6.9-7.1 | Doublet (d) | ~8-9 |

| H-1 | ~3.7 | Singlet (s) | - |

| H-3 | ~2.2 | Singlet (s) | - |

Rationale for Assignments:

-

Aromatic Protons (H-2', H-6' and H-3', H-5'): The aromatic region will display a typical AA'BB' system for a 1,4-disubstituted benzene ring. The trifluoromethoxy group is an electron-withdrawing group, which will deshield the aromatic protons, causing them to appear downfield. The protons ortho to the trifluoromethoxy group (H-3', H-5') are expected to be slightly more shielded than the protons ortho to the propan-2-one substituent (H-2', H-6'). This will result in two distinct doublets.

-

Methylene Protons (H-1): The two protons of the methylene group (CH₂) are adjacent to the aromatic ring and the carbonyl group. Their chemical shift is expected around 3.7 ppm as a singlet, as there are no adjacent protons to couple with.

-

Methyl Protons (H-3): The three protons of the methyl group (CH₃) are adjacent to the carbonyl group, which deshields them. They are expected to appear as a sharp singlet at approximately 2.2 ppm.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of the highly electronegative fluorine atoms will have a significant impact on the chemical shifts of the carbon atoms in the trifluoromethoxy group and the aromatic ring.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to JC-F) | Coupling Constant (J, Hz) |

| C=O (C-2) | ~206 | Singlet | - |

| C-4' | ~148 | Quartet | ~2 |

| C-1' | ~134 | Singlet | - |

| C-2', C-6' | ~130 | Singlet | - |

| OCF₃ | ~121 | Quartet | ~257 |

| C-3', C-5' | ~121 | Singlet | - |

| CH₂ (C-1) | ~50 | Singlet | - |

| CH₃ (C-3) | ~29 | Singlet | - |

Rationale for Assignments:

-

Carbonyl Carbon (C-2): The carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum, typically around 206 ppm.

-

Aromatic Carbons: The carbon attached to the trifluoromethoxy group (C-4') will be deshielded and is expected to show a small quartet splitting due to coupling with the three fluorine atoms (³JCF). The carbon attached to the propan-2-one substituent (C-1') will also be downfield. The C-2'/C-6' and C-3'/C-5' carbons will have distinct chemical shifts due to the electronic effects of the substituents.

-

Trifluoromethoxy Carbon (OCF₃): This carbon will exhibit a large quartet splitting due to the one-bond coupling with the three fluorine atoms (¹JCF), which is a characteristic feature for a CF₃ group.[1][2]

-

Aliphatic Carbons (C-1 and C-3): The methylene carbon (C-1) will be more deshielded than the methyl carbon (C-3) due to its proximity to the aromatic ring.

¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[3] For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -OCF₃ | ~ -58 to -60 | Singlet |

Rationale for Assignment:

-

The chemical shift of the trifluoromethoxy group is typically found in the range of -58 to -60 ppm relative to a CFCl₃ standard.[4] Since the three fluorine atoms are chemically equivalent, they will appear as a singlet. Long-range couplings to the aromatic protons may be observed, but are often small. The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying and quantifying fluorinated compounds.[3][5]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended:

Caption: Experimental workflow for NMR analysis.

Conclusion

The comprehensive NMR analysis presented in this guide provides a robust framework for the structural elucidation of this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR data, along with the detailed interpretation, will be invaluable for researchers working with this compound and its analogues. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality, reliable NMR data, which is crucial for unambiguous structure determination and for advancing research in drug discovery and materials science.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.

- Górniak, J. T., Drzymała, D., Wolińska, D., Dziurka, K., Krężel, A., & Szterk, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2008. [Link]

- National Center for Biotechnology Information. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.

- Semantic Scholar. (1985, February 1). NMR Spectra of Benzenes Containing Trifluoromethyl Groups.

- SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts.

- Quora. (n.d.). How to interpret the 19F NMR spectra.

- National Center for Biotechnology Information. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.

- National Center for Biotechnology Information. (n.d.). New Frontiers and Developing Applications in 19F NMR.

- University of California, Davis. (n.d.). Fluorine NMR.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0299410).

- Gsrs. (n.d.). 1-(4-(TRIFLUOROMETHYL)PHENYL)-2-PROPANONE.

- SpectraBase. (n.d.). 1-Fluoro-2-propanone - Optional[1H NMR] - Chemical Shifts.

- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.

Sources

1-(4-(Trifluoromethoxy)phenyl)propan-2-one mass spectrometry

An In-depth Technical Guide on the Mass Spectrometry of 1-(4-(Trifluoromethoxy)phenyl)propan-2-one

Authored by: A Senior Application Scientist

Introduction

This whitepaper is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to approach the mass spectrometric analysis of this and similar fluorinated compounds. We will explore both high-energy electron ionization and soft ionization techniques, providing predicted fragmentation pathways and detailed experimental protocols.

Molecular Properties

A foundational understanding of the molecule's physical and chemical properties is essential for developing an appropriate mass spectrometry method.

| Property | Value | Source |

| Chemical Formula | C10H9F3O2 | [1] |

| Molecular Weight | 218.18 g/mol | [1] |

| Structure | ||

| Synonyms | 1-[4-(trifluoromethoxy)phenyl]acetone | |

| Physical Form | Solid or liquid | |

| Storage | Sealed in dry, room temperature |

Ionization Techniques: A Strategic Choice

The choice of ionization technique is critical and dictates the nature of the resulting mass spectrum. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable for providing complementary information.

-

Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons, leading to extensive and reproducible fragmentation.[2][3] This creates a unique "fingerprint" mass spectrum that is invaluable for structural elucidation and library matching.[2] While the molecular ion may be weak or absent, the fragment ions provide a detailed structural puzzle.[3]

-

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique ideal for polar and semi-polar compounds.[4] It typically produces protonated molecules [M+H]+ with minimal fragmentation, making it highly effective for confirming the molecular weight of the analyte.[4] The unique properties of fluorinated compounds can influence their ESI response.[5]

Predicted Electron Ionization (EI) Mass Spectrometry

Under EI conditions, this compound is expected to undergo characteristic fragmentation, primarily driven by the stability of the resulting carbocations.

Proposed Fragmentation Pathways

The initial ionization event will form the molecular ion [C10H9F3O2]+• at m/z 218. The subsequent fragmentation is likely to proceed through several key pathways:

-

Alpha-Cleavage: The most favorable cleavage is expected to be the loss of a methyl radical (•CH3) from the propanone side chain, leading to the formation of a stable acylium ion at m/z 203 . This is a common fragmentation pattern for ketones.

-

Benzylic Cleavage: Cleavage of the bond between the methylene group and the carbonyl group will result in the formation of the trifluoromethoxybenzyl cation at m/z 175 . This is a highly favorable pathway due to the resonance stabilization of the benzyl cation.

-

McLafferty Rearrangement: While less common for ketones without a longer alkyl chain, a rearrangement involving the transfer of a gamma-hydrogen followed by cleavage could occur, though it is not predicted to be a major pathway for this specific structure.

-

Further Fragmentation: The initial fragments can undergo further dissociation. The trifluoromethoxybenzyl cation (m/z 175) could potentially lose CO to form a fluorinated tropylium-like ion.

Predicted Major Fragment Ions (EI-MS)

| m/z | Proposed Fragment Ion | Formation Pathway |

| 218 | [C10H9F3O2]+• | Molecular Ion |

| 203 | [C9H6F3O2]+ | Loss of •CH3 (Alpha-Cleavage) |

| 175 | [C8H6F3O]+ | Benzylic Cleavage |

| 147 | [C7H4F3O]+ | Loss of CO from m/z 175 |

| 43 | [C2H3O]+ | Acetyl Cation |

Visualizing EI Fragmentation

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: EI-MS Analysis

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with an EI source.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar column (e.g., DB-5ms) is suitable.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: Scan from m/z 40 to 300.

-

Acquisition Mode: Full Scan

-

Predicted Electrospray Ionization (ESI) Mass Spectrometry

ESI analysis is expected to provide clear confirmation of the molecular weight.

Expected Ionization

In positive ion mode ESI, this compound will readily protonate to form the [M+H]+ ion at m/z 219.1 . Due to the soft nature of ESI, minimal fragmentation is anticipated, making this the base peak in the spectrum. Depending on the solvent system, adducts with sodium [M+Na]+ (m/z 241.1) or potassium [M+K]+ (m/z 257.1) may also be observed.

Visualizing the ESI Workflow

Caption: A typical LC-ESI-MS experimental workflow.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 µg/mL in a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: A Liquid Chromatograph coupled to a Mass Spectrometer with an ESI source (LC-MS).

-

LC Conditions:

-

Column: A C18 reversed-phase column is recommended.

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: A suitable gradient from 10% to 95% B over several minutes.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3-4 kV

-

Drying Gas Temperature: 300-350 °C

-

Drying Gas Flow: 8-12 L/min

-

Nebulizer Pressure: 30-40 psi

-

Mass Range: Scan from m/z 100 to 400.

-

Data Interpretation and Verification

The combination of EI and ESI data provides a robust method for the structural confirmation of this compound.

-

ESI for Molecular Weight: The prominent [M+H]+ ion at m/z 219.1 in the ESI spectrum will confirm the molecular weight.

-

EI for Structural Fingerprint: The fragmentation pattern obtained from EI-MS serves as a unique identifier. The presence of key fragments at m/z 203, 175, and 43 would strongly support the proposed structure. High-resolution mass spectrometry can be employed to determine the elemental composition of these fragments, further increasing confidence in their assignment.

Conclusion

The mass spectrometric analysis of this compound is a critical component of its chemical characterization. While direct experimental data is not widely published, a comprehensive analytical strategy can be devised based on established principles. The use of soft ionization techniques like ESI is crucial for unambiguous molecular weight determination, while the detailed fragmentation pattern provided by EI-MS offers a definitive structural fingerprint. The predictive models and experimental protocols outlined in this guide provide a solid foundation for researchers to successfully analyze this and other novel fluorinated compounds, ensuring data integrity and advancing the pace of drug discovery and development.

References

- Research and Reviews.

- AZoM.

- NIST WebBook. 1-Propanone, 1-(4-methoxyphenyl)-. [Link]